molecular formula C20H19NO5S B2431010 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)naphthalene-1-sulfonamide CAS No. 2034242-36-7

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)naphthalene-1-sulfonamide

Cat. No. B2431010
CAS RN: 2034242-36-7
M. Wt: 385.43
InChI Key: JTCMLGOIWAOIJJ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group suggests that it might have interesting chemical properties, as dioxin derivatives are known for their biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques would provide information on the compound’s molecular geometry, connectivity of atoms, and molecular weight .

Scientific Research Applications

Alzheimer’s Disease Treatment

The compound has been synthesized as a potential agent for treating Alzheimer’s disease . The sulfonamide group in the compound could interact with beta-amyloid plaques, which are a hallmark of Alzheimer’s disease.

Antibacterial Activity

The compound has been tested for antibacterial activity and exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains . The sulfonamide group in the compound could inhibit the growth of bacteria by interfering with their metabolic processes.

Biofilm Inhibition

The compound has been synthesized to act as antibacterial agents, with a focus on inhibiting bacterial biofilms . Biofilms are communities of bacteria that are resistant to antibiotics and are a major cause of persistent infections.

Chemical Structure Analysis

The compound has a complex structure that includes a 1,4-benzodioxin ring and a naphthalene sulfonamide group . This structure has been analyzed using various techniques, including mass spectrometry and infrared spectroscopy .

Synthesis of Derivatives

The compound has been used as a starting material for the synthesis of various derivatives . These derivatives could have different properties and potential applications in scientific research.

Molecular Weight Determination

The molecular weight of the compound has been determined to be 221.25 . This information is crucial for various applications, including drug dosage calculations and chemical reaction predictions.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. Cholinesterases are involved in the breakdown of acetylcholine, a key neurotransmitter, and their inhibition can lead to an increase in acetylcholine levels. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a precursor of various inflammatory mediators. Their inhibition can potentially reduce inflammation .

Pharmacokinetics

The compound’s bioavailability, distribution, metabolism, and excretion would be influenced by factors such as its molecular weight, lipophilicity, and chemical structure .

Result of Action

The inhibition of cholinesterases and lipoxygenase enzymes by this compound could potentially lead to increased levels of acetylcholine and reduced inflammation, respectively . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and hence its ability to bind to its targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c22-17(15-8-9-18-19(12-15)26-11-10-25-18)13-21-27(23,24)20-7-3-5-14-4-1-2-6-16(14)20/h1-9,12,17,21-22H,10-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCMLGOIWAOIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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